5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a benzofuran ring fused with a thiazolidine-2,4-dione moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-methyl-1-benzofuran-6-carbaldehyde and thiazolidine-2,4-dione in the presence of a suitable base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the thiazolidine-2,4-dione moiety.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Possible applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The compound may exert its effects by modulating the activity of these targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(6-Methyl-1-benzofuran-3-yl)acetic acid and benzofuran carbohydrazide.
Thiazolidinedione derivatives: Compounds such as pioglitazone and rosiglitazone.
Uniqueness
5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined benzofuran and thiazolidinedione structure, which imparts distinct biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
648450-70-8 |
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Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-[(2-methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H9NO3S/c1-7-4-9-3-2-8(5-10(9)17-7)6-11-12(15)14-13(16)18-11/h2-6H,1H3,(H,14,15,16) |
InChI Key |
BOTCJKWHHMZYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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